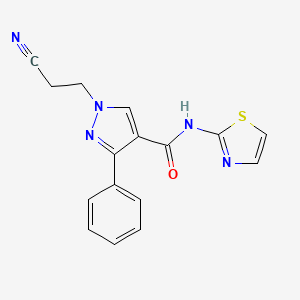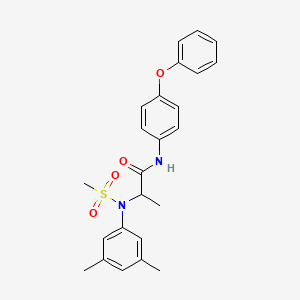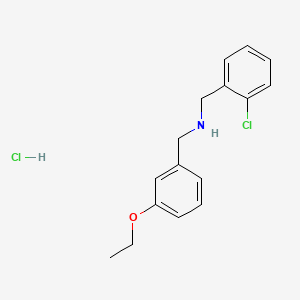![molecular formula C19H17N5O3 B4166950 N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4166950.png)
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide
描述
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide, also known as MPA-NP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis.
科学研究应用
N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been widely used in scientific research for its ability to inhibit CK2, which has been implicated in many diseases, including cancer, Alzheimer's disease, and viral infections. CK2 is known to play a critical role in the regulation of many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.
作用机制
The mechanism of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can disrupt many cellular processes, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can reduce tumor growth and improve survival rates in animal models of cancer. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in lab experiments is its high potency and specificity for CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CK2 inhibition.
未来方向
There are many future directions for the use of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies that target CK2. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could also be used to study the role of CK2 in other diseases, such as Alzheimer's disease and viral infections. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could be used as a tool to study the downstream effects of CK2 inhibition, such as changes in gene expression and protein phosphorylation. Overall, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be a valuable tool for studying the role of CK2 in various cellular processes and diseases.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-13-4-2-6-18(22-13)23-19(25)16-10-15(24(26)27)7-8-17(16)21-12-14-5-3-9-20-11-14/h2-11,21H,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNKTWDOMHKHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}phenyl)ethanone dihydrochloride](/img/structure/B4166884.png)
![7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166892.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4166893.png)

![3-(ethylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4166909.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4166914.png)
![ethyl 2-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4166917.png)
![5-(3-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4166920.png)
![3-[2-(1,3-benzothiazol-2-yl)hydrazino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4166935.png)

![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4166952.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4166967.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4166969.png)